molecular formula C8H5BrIN B13148403 3-(Bromomethyl)-4-iodobenzonitrile

3-(Bromomethyl)-4-iodobenzonitrile

Cat. No.: B13148403
M. Wt: 321.94 g/mol
InChI Key: LURMOSNUQMUWGI-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-iodobenzonitrile is an organic compound that features both bromine and iodine atoms attached to a benzene ring, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-4-iodobenzonitrile typically involves the bromination and iodination of benzonitrile derivatives. One common method includes the bromination of 4-iodobenzonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This reaction selectively introduces the bromomethyl group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve similar bromination and iodination reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-4-iodobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol are typical.

    Oxidation and Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

    Suzuki-Miyaura Coupling: Biaryl compounds with diverse substituents.

    Oxidation and Reduction: Amines or carboxylic acids derived from the nitrile group.

Scientific Research Applications

3-(Bromomethyl)-4-iodobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4-iodobenzonitrile in chemical reactions involves the activation of the bromomethyl and iodine groups. The bromomethyl group acts as an electrophile in nucleophilic substitution reactions, while the iodine atom facilitates cross-coupling reactions through oxidative addition and reductive elimination steps in the presence of palladium catalysts . The nitrile group can undergo transformations through nucleophilic addition or reduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)benzonitrile: Lacks the iodine atom, making it less versatile in cross-coupling reactions.

    4-Iodobenzonitrile: Lacks the bromomethyl group, limiting its reactivity in nucleophilic substitution.

    3-(Chloromethyl)-4-iodobenzonitrile: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and selectivity in certain reactions.

Uniqueness

3-(Bromomethyl)-4-iodobenzonitrile is unique due to the presence of both bromine and iodine atoms, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules and materials.

Properties

Molecular Formula

C8H5BrIN

Molecular Weight

321.94 g/mol

IUPAC Name

3-(bromomethyl)-4-iodobenzonitrile

InChI

InChI=1S/C8H5BrIN/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3H,4H2

InChI Key

LURMOSNUQMUWGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)CBr)I

Origin of Product

United States

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